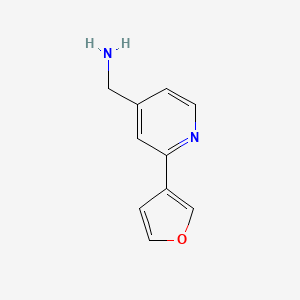

(2-(Furan-3-yl)pyridin-4-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(furan-3-yl)pyridin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-8-1-3-12-10(5-8)9-2-4-13-7-9/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQRKFSSOVPFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as aralkylamines, which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group. These compounds are known to interact with various receptors and enzymes in the body, influencing a wide range of biological processes.

Mode of Action

Compounds in the aralkylamine class often exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The interaction between the compound and its target can lead to changes in cellular processes, such as signal transduction or metabolic pathways.

Biochemical Pathways

Aralkylamines can influence a variety of biochemical pathways depending on their specific targets. These can include pathways involved in neurotransmission, inflammation, and cell growth, among others.

Pharmacokinetics

Factors such as solubility, stability, and molecular size can influence how well a compound is absorbed and distributed throughout the body, how it is metabolized, and how quickly it is excreted.

Result of Action

This can lead to changes in cellular processes, such as signal transduction, gene expression, or enzymatic activity.

Action Environment

The action, efficacy, and stability of (2-(Furan-3-yl)pyridin-4-yl)methanamine can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues. .

Biochemical Analysis

Biochemical Properties

(2-(Furan-3-yl)pyridin-4-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, particularly CYP2A6, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and CYP2A6 can lead to the inhibition or activation of the enzyme, thereby affecting the metabolic pathways in which CYP2A6 is involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of protein kinases, which are crucial for cell signaling and regulation. Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, the interaction between this compound and CYP2A6 involves binding to the enzyme’s active site, which can result in the inhibition of its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider when studying its effects over time. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. The long-term effects of this compound on cellular function can vary depending on the experimental conditions and the specific cell types being studied.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity, which can limit its use in certain experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized by CYP2A6, leading to the formation of various metabolites that can further interact with other biomolecules and influence metabolic flux. The involvement of this compound in these pathways highlights its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and the nucleus. The presence of this compound in the nucleus suggests that it may play a role in regulating gene expression by interacting with nuclear proteins and transcription factors.

Biological Activity

(2-(Furan-3-yl)pyridin-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound's structure features a furan ring fused to a pyridine moiety, contributing to its unique reactivity and biological profile. The molecular formula is , and its systematic name reflects its functional groups. The presence of both furan and pyridine rings enhances its interaction with various biological targets.

2.1 Interaction with Enzymes

Research indicates that this compound interacts with enzymes such as human sirtuin 2, which plays a crucial role in cellular regulation through deacetylation processes. This interaction can modulate histone deacetylation, affecting gene expression and cellular metabolism .

2.2 Cellular Effects

The compound influences several cellular processes, including:

- Cell Signaling Pathways : It alters pathways related to cell survival and proliferation.

- Gene Expression : By interacting with sirtuin 2, it can upregulate or downregulate genes involved in critical cellular functions.

The primary mechanism involves the binding of this compound to the active site of sirtuin 2, inhibiting its deacetylase activity. This inhibition leads to increased acetylation of target proteins, which can influence various signaling pathways associated with cancer and metabolic disorders .

4.1 Antitumor Activity

Studies have demonstrated the compound's potential as an antitumor agent. For example, it has shown efficacy against various cancer cell lines, indicating its ability to inhibit tumor growth through specific molecular interactions.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.6 | Inhibition of cell proliferation |

| MCF7 (Breast Cancer) | 3.8 | Induction of apoptosis via upregulation of pro-apoptotic factors |

| HeLa (Cervical Cancer) | 4.5 | Disruption of cell cycle progression |

4.2 Neuroprotective Effects

Emerging research suggests that the compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

5.1 Preclinical Studies

In a preclinical study involving murine models, administration of this compound resulted in significant tumor size reduction compared to control groups . The study highlighted the compound's ability to penetrate biological membranes effectively, enhancing its therapeutic potential.

5.2 Clinical Implications

While clinical studies are still limited, preliminary data suggest that this compound could be developed into a therapeutic agent for various cancers and neurodegenerative diseases due to its multifaceted biological activities .

Scientific Research Applications

Overview

The compound (2-(Furan-3-yl)pyridin-4-yl)methanamine, characterized by its unique structure combining a furan ring and a pyridine moiety, has garnered attention in various scientific fields, particularly in medicinal chemistry, biochemistry, and material science. Its diverse applications stem from its potential biological activities and chemical reactivity.

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, derivatives of this compound have shown enhanced cytotoxic effects against various cancer cell lines while exhibiting lower toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Research indicates that it can inhibit the growth of several pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Biochemical Research

Sirtuin Interaction

this compound interacts with sirtuin 2, an enzyme involved in various cellular processes including aging and metabolism. This interaction suggests potential applications in modulating metabolic pathways and gene expression through deacetylation processes .

Oxidative Stress Studies

The compound's role in oxidative stress responses has been explored, indicating its potential as an antioxidant. This activity could be beneficial in preventing cellular damage in various diseases linked to oxidative stress .

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures through various chemical reactions, including coupling reactions and cyclization processes. This application is significant in developing new pharmaceuticals and specialty chemicals .

Material Science

The compound's unique structural features allow it to be incorporated into advanced materials, such as polymers and nanomaterials. These materials can exhibit enhanced properties like conductivity or mechanical strength, which are valuable in electronic and structural applications .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound derivatives on human liver carcinoma cells. The results indicated that certain derivatives exhibited up to 41-fold increased toxicity against cancer cells compared to normal cells, highlighting their potential as selective anticancer agents .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various bacterial strains. The findings revealed significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.